1-(2-Amino-5-ethylphenyl)ethanone
Description
1-(2-Amino-5-ethylphenyl)ethanone is a substituted acetophenone derivative characterized by an amino group at the ortho position and an ethyl group at the para position on the aromatic ring. Substituted acetophenones are frequently utilized as intermediates in pharmaceutical and agrochemical synthesis due to their versatility in forming Schiff bases, coordinating metal ions, or undergoing further functionalization .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(2-amino-5-ethylphenyl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-3-8-4-5-10(11)9(6-8)7(2)12/h4-6H,3,11H2,1-2H3 |
InChI Key |
IALOSKXVYQRIBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Amino-5-ethylphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-aminoacetophenone with ethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the ethyl group is introduced at the 5-position of the phenyl ring.
Another method involves the reduction of 1-(2-nitro-5-ethylphenyl)ethanone using a reducing agent such as iron powder in the presence of hydrochloric acid. This reduction converts the nitro group to an amino group, yielding this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-ethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction of the carbonyl group can yield secondary alcohols.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products
Oxidation: Quinones or nitroso derivatives.
Reduction: Secondary alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-(2-Amino-5-ethylphenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-ethylphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The amino group can form hydrogen bonds or participate in nucleophilic attacks, while the ethanone moiety can undergo various chemical transformations. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Melting Points: Hydroxy-substituted derivatives (e.g., 1-(3-Amino-2-hydroxyphenyl)ethanone) have higher melting points (~176–179°C) compared to non-polar ethyl or halogenated analogs, likely due to intermolecular hydrogen bonding .
Substituent Impact on Reactivity
- Electron-Withdrawing Groups (e.g., -Cl, -NO₂): Enhance reactivity toward nucleophilic attack and metal coordination, as seen in Suzuki couplings for halogenated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
